Azimilide - 149908-53-2

Azimilide

Catalog Number: EVT-253653
CAS Number: 149908-53-2
Molecular Formula: C23H28ClN5O3
Molecular Weight: 458.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Azimilide is a class III antiarrhythmic agent [ [], [], [] ] that acts as a potassium channel blocker [ [], [] ]. Its primary role in scientific research is to investigate its potential for treating cardiac arrhythmias, both supraventricular and ventricular [ [], [], [], [], [] ]. Research focuses on understanding its electrophysiological effects on cardiac cells and tissues.

4-Chloro-2-phenyl furoic acid

Compound Description: This compound is a cleaved metabolite of Azimilide. It is present at a high concentration in plasma, with a metabolite/parent AUC ratio of approximately 4. []

Relevance: This metabolite demonstrates the metabolic fate of Azimilide in humans, specifically highlighting the occurrence of in vivo cleavage. This cleavage leads to the formation of two distinct classes of metabolites, with 4-chloro-2-phenyl furoic acid being a primary example. This metabolic pathway distinguishes Azimilide from other drugs. []

Azimilide N-oxide

Compound Description: This is a minor metabolite of Azimilide found in lower concentrations than the parent drug in plasma. []

Relevance: Similar to 4-chloro-2-phenyl furoic acid, this metabolite provides further insight into the metabolic pathways of Azimilide in humans. Its presence in lower concentrations compared to Azimilide and the cleaved metabolites contributes to understanding the overall metabolic profile of Azimilide. []

Cleaved Hydantoin Metabolite

Compound Description: This metabolite results from the cleavage of Azimilide and is present in plasma at lower concentrations than Azimilide. []

Relevance: This metabolite belongs to the second class of metabolites generated via the unique cleavage pathway of Azimilide. Although its specific structure is not provided in the research, its presence underscores the distinct metabolic profile of Azimilide compared to other drugs. []

Phenols

Compound Description: These metabolites are found as conjugates in the urine of individuals administered Azimilide. They represent a minor metabolic pathway of the drug. []

Relevance: Although the specific phenolic compounds are not detailed in the research, their presence as metabolites sheds light on the diverse metabolic pathways Azimilide undergoes. Their presence as conjugates suggests further modification after formation. []

Butanoic acid metabolite

Compound Description: This is a minor metabolite of Azimilide, found in both urine and feces. []

Relevance: While not a major metabolic product, the butanoic acid metabolite contributes to a comprehensive understanding of Azimilide's metabolic fate. Its presence in both urine and feces suggests potential involvement of both renal and biliary excretion pathways. []

Desmethyl Azimilide

Compound Description: This minor metabolite is found in both urine and feces following Azimilide administration. []

Relevance: As a demethylated form of Azimilide, this metabolite likely arises from enzymatic activity, potentially involving cytochrome P450 enzymes. This metabolic pathway further contributes to understanding the overall clearance and elimination of Azimilide. []

Amiodarone

Compound Description: Amiodarone is a class III antiarrhythmic drug. [, , , , ]

Dofetilide

Compound Description: Dofetilide is a class III antiarrhythmic drug that blocks the IKr channel. [, , , , ]

Sotalol

Compound Description: Sotalol is a class III antiarrhythmic drug that blocks IKr channels. [, , , , ]

Quinidine

Compound Description: Quinidine is a class III antiarrhythmic drug that blocks IKr channels. [, , ]

Chromanol 293B

Compound Description: Chromanol 293B is a selective IKs blocker. []

Relevance: Unlike Azimilide, which blocks both IKr and IKs, Chromanol 293B selectively targets IKs. [] This difference in selectivity highlights the distinct pharmacological profiles of these antiarrhythmic agents, potentially leading to differences in their clinical effects and applications.

HMR 1556

Compound Description: HMR 1556 is a selective IKs blocker. []

Relevance: Similar to Chromanol 293B, HMR 1556 exhibits selectivity for IKs blockade, contrasting with the non-selective IK blocking action of Azimilide. [] This distinction emphasizes the targeted nature of HMR 1556 towards IKs, suggesting potential differences in its antiarrhythmic effects and safety profile compared with Azimilide.

Nifekalant

Compound Description: Nifekalant is an IKr blocker. []

CPUY11066

Compound Description: CPUY11066 is a novel class III antiarrhythmic compound. []

Synthesis Analysis

The synthesis of Azimilide involves several key steps, often starting from commercially available precursors. The synthesis typically employs methods such as refluxing with sulfuric acid in alcohol, followed by protection and esterification reactions using various acid chlorides and catalysts in solvents like N,N-dimethylformamide. For instance, one synthetic route illustrates the conversion of scutellarin to azimilide derivatives through a series of reactions that yield intermediates with good yields, which are subsequently deprotected to form the target compounds .

The synthesis can be summarized as follows:

  1. Refluxing: Starting materials are refluxed with sulfuric acid.
  2. Protection: Utilization of dichlorodiphenylmethane for protecting functional groups.
  3. Esterification: Reaction with acid chlorides using potassium carbonate as a catalyst.
  4. Deprotection: Catalytic hydrogenation to remove protective groups and yield azimilide.
Molecular Structure Analysis

Azimilide has a complex molecular structure characterized by its unique arrangement of atoms that facilitate its pharmacological activity. The chemical formula for Azimilide is C19H23ClN4O2, and its molecular weight is approximately 364.86 g/mol. The structure features multiple functional groups, including an imidazolidine-2,4-dione moiety and a furan ring, which are crucial for its interaction with potassium channels .

The 1H-NMR and 13C-NMR spectra provide conclusive evidence of its structure, confirming the presence of specific functional groups and their connectivity within the molecule .

Chemical Reactions Analysis

Azimilide participates in various chemical reactions that are essential for its synthesis and potential modification. Key reactions include:

  • Esterification: Involving the formation of esters from acids and alcohols under acidic or basic conditions.
  • Hydrogenation: Catalytic hydrogenation is used to reduce double bonds or remove protecting groups.
  • Deprotection Reactions: These reactions are critical for obtaining the active pharmaceutical ingredient after synthesis.

These reactions can be influenced by factors such as temperature, solvent choice, and catalyst type, which must be optimized to achieve high yields and purity .

Mechanism of Action

The mechanism of action of Azimilide involves its blockade of cardiac potassium channels, specifically the IKr and IKs currents. This blockade leads to a prolongation of the action potential duration and refractory period in cardiac tissues. Azimilide's effects are characterized by:

  • Rate Independence: Its efficacy does not significantly vary with heart rate changes.
  • Minimal Hemodynamic Impact: It does not adversely affect blood pressure or heart rate significantly .

This mechanism allows Azimilide to effectively manage arrhythmias without inducing excessive side effects commonly associated with other antiarrhythmic agents.

Physical and Chemical Properties Analysis

Azimilide exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents, which aids in its formulation for clinical use.
  • Stability: The compound shows stability under various pH conditions but may degrade under extreme conditions.
  • Melting Point: Specific melting points have been documented, providing insight into its thermal stability.

These properties are critical for determining how Azimilide is formulated and administered in clinical settings .

Applications

Azimilide's primary application lies in cardiology, specifically for treating:

  • Atrial Fibrillation: Reducing recurrence rates in patients.
  • Supraventricular Tachycardia: Managing episodes effectively.
  • Sudden Cardiac Death Prevention: Particularly in high-risk post-myocardial infarction patients .

Additionally, ongoing research explores its potential in combination therapies and its long-term safety profile compared to other antiarrhythmics like amiodarone.

Pharmacological Mechanisms of Azimilide in Cardiac Electrophysiology

Ion Channel Modulation: Dual Blockade of IKr and IKs Potassium Currents

Azimilide (C₂₃H₂₈ClN₅O₃; molecular mass 457.96 g/mol) is a chlorophenylfuranyl compound that belongs to the class III antiarrhythmic agents. Its primary mechanism involves simultaneous inhibition of two critical potassium currents responsible for cardiac repolarization:

  • IKr (rapid delayed rectifier): Blocked at low concentrations (IC₅₀ ≈ 0.2–0.4 μM), mediated primarily through binding to the extracellular domain of the hERG (human ether-à-go-go-related gene) channel. This binding induces conformational changes that facilitate channel inhibition [1] [9].
  • IKs (slow delayed rectifier): Blocked at higher concentrations (IC₅₀ ≈ 1–2 μM), achieved by inhibiting the KvLQT1/minK potassium channel complex. Unlike selective IKr blockers (e.g., dofetilide), this dual blockade persists during sympathetic activation or tachycardia [1] [3] [9].

Additional channel effects include weak inhibition of inward rectifier current (IK₁), L-type calcium current (ICₐ-L), and sodium current (INₐ) at concentrations >3 μM, though these are clinically minor compared to its predominant potassium channel actions [5] [9]. The dual IKr/IKs blockade enables azimilide to maintain efficacy across varying heart rates and adrenergic states—a key limitation of pure IKr antagonists.

Table 1: Ion Channel Effects of Azimilide

Ion ChannelEffectConcentration for 20% Inhibition (μM)Clinical Significance
IKr (hERG)Blockade0.2–0.4Primary repolarization prolongation
IKs (KvLQT1/minK)Blockade1–2Reduced reverse use-dependence
IK₁Weak blockade>3Minimal clinical contribution
ICₐ-LWeak blockade>10Negligible at therapeutic doses
INₐWeak blockade>10Negligible at therapeutic doses

Electrophysiological Effects on Action Potential Duration and Refractory Periods

Azimilide prolongs cardiac action potential duration (APD) by inhibiting outward potassium currents during phase 3 repolarization. In ventricular myocytes, this increases APD at 90% repolarization (APD₉₀) by 5–20% across species, including humans [1] [5]. Key electrophysiological consequences include:

  • QT Interval Prolongation: Dose-dependent increase in the electrocardiographic QT interval (up to 34% at 6 mg/kg IV in dogs), reflecting uniform prolongation of ventricular repolarization [5] [7].
  • Refractory Period Extension: Effective refractory period (ERP) increases by 10–25% in both atria (190–240 ms) and ventricles (210–260 ms) at therapeutic concentrations. This suppresses re-entrant arrhythmias by extending the wavelength of excitation [1] [7].
  • Atrial vs. Ventricular Selectivity: APD prolongation is more pronounced in atria than ventricles in some models, potentially enhancing anti-atrial fibrillation (AF) efficacy while mitigating ventricular proarrhythmia risk [9] [10].

In infarcted canine models, azimilide (0.3–30 mg/kg IV) increased ERP in both normal and infarcted ventricular zones without altering conduction velocity—critical for preventing conduction slowing that promotes re-entry [7].

Reverse Use-Dependence and Rate-Adaptive Repolarization Dynamics

Reverse use-dependence—a major limitation of pure IKr blockers—describes diminished APD prolongation at faster heart rates, leading to reduced efficacy during tachycardia. Azimilide’s dual IKr/IKs inhibition mitigates this phenomenon:

  • Rate-Independent ERP Prolongation: In open-chest dog studies, azimilide (2–30 mg/kg IV) increased APD₉₀ by 5–19% equally at pacing cycle lengths of 400 ms (slow rate) and 171 ms (rapid rate). This contrasts sharply with dofetilide, which exhibits significant reverse use-dependence [2] [5].
  • Mechanistic Basis: IKs contributes substantially to repolarization during rapid pacing or sympathetic stimulation. By blocking IKs, azimilide maintains repolarization reserve even when IKr is overwhelmed [1] [9].
  • Adrenergic Challenge Resilience: Unlike sotalol, azimilide’s APD-prolonging effects are not antagonized by isoproterenol (a β-adrenergic agonist), making it suitable for stress-induced arrhythmias [3] [5].

This rate-stable repolarization prolongation allows azimilide to suppress arrhythmias across a broad range of heart rates without losing efficacy during tachycardic episodes.

Comparative Analysis with Class III Antiarrhythmic Agents

Azimilide’s dual IKr/IKs blockade differentiates it pharmacologically and clinically from other class III agents:

  • Vs. Selective IKr Blockers (Dofetilide, Sotalol):
  • Mechanistic Superiority: Pure IKr blockers exhibit marked reverse use-dependence and lose efficacy during tachycardia or high sympathetic tone. Azimilide maintains APD prolongation under these conditions [3] [9].
  • Proarrhythmia Profile: In canine models of chronic AV block, azimilide (5 mg/kg) and dofetilide (0.025 mg/kg) similarly prolonged QT intervals and induced torsades de pointes (TdP) in 40–60% of animals. However, azimilide’s homogeneous APD prolongation may reduce transmural dispersion of repolarization—a key TdP substrate [4].

  • Vs. Multi-Channel Blockers (Amiodarone):

  • Channel Specificity: Amiodarone blocks IKr, INₐ, ICₐ, and β-receptors, whereas azimilide primarily targets IKr/IKs with minimal effects on other channels at therapeutic doses [6] [9].
  • Pharmacokinetics: Azimilide lacks amiodarone’s iodine moiety, eliminating thyroid toxicity, and has a shorter half-life (~4 days vs. 25–100 days) [10].
  • Clinical Efficacy: In atrial fibrillation trials, azimilide (100–125 mg/day) prolonged time to AF recurrence similarly to amiodarone but with a lower incidence of extracardiac side effects [9] [10].

Table 2: Pharmacological Comparison of Class III Antiarrhythmic Agents

PropertyAzimilideSotalolAmiodaroneDofetilide
Primary Ion TargetsIKr, IKsIKrIKr, INₐ, ICₐ, βIKr
Reverse Use-DependenceMinimalMarkedModerateMarked
Adrenergic ResilienceHighLowHighLow
Half-Life (Days)~40.5–1.525–1002–3
AF Recurrence Reduction40–50%30–40%50–70%30–40%

Clinical Implications: Azimilide’s rhythm control efficacy in atrial fibrillation (hazard ratio 1.81 for arrhythmia-free survival at 125 mg/day) stems from atrial ERP prolongation without significantly affecting AV nodal conduction—allowing ventricular rate control during AF recurrence [10] [9]. Its metabolic profile (hepatic clearance via CYP1A1/CYP3A4; renal excretion of metabolites) minimizes drug interactions, contrasting with amiodarone’s complex interactions [1] [6].

Properties

CAS Number

149908-53-2

Product Name

Azimilide

IUPAC Name

1-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione

Molecular Formula

C23H28ClN5O3

Molecular Weight

458.0 g/mol

InChI

InChI=1S/C23H28ClN5O3/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18/h4-9,16H,2-3,10-15,17H2,1H3/b25-16-

InChI Key

MREBEPTUUMTTIA-XYGWBWBKSA-N

SMILES

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl

Synonyms

1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-2,4-imidazolidinedione dihydrochloride
2,4-Imidazolidinedione, 1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-, dihydrochloride
azimilide
azimilide dihydrochloride
azmilide
NE 10064
NE-10064

Canonical SMILES

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl

Isomeric SMILES

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)/N=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.